4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide
Description
This compound is a heterocyclic hybrid featuring a pyrazole core substituted with a carboxamide group, an ethyl chain, and a triazole-oxadiazole-thiophene moiety.
Properties
IUPAC Name |
4-chloro-1-ethyl-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8O2S/c1-2-24-8-10(17)13(21-24)15(26)18-5-6-25-9-11(20-23-25)16-19-14(22-27-16)12-4-3-7-28-12/h3-4,7-9H,2,5-6H2,1H3,(H,18,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUWBZZMIQMNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex organic molecule featuring multiple heterocyclic structures. Its molecular formula is with a molecular weight of approximately 387.85 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown diverse biological activities including anticancer effects. In vitro studies indicate that these compounds can inhibit various cancer cell lines through mechanisms involving the modulation of key enzymes and growth factors.
| Compound Type | Activity | IC50 Values (µM) |
|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Anticancer | 3.2 (MCF-7), 6.8 (DU145) |
| Triazole Derivatives | Anticancer | 8.4 (A549), 9.9 (A549) |
The compound may exhibit similar activities due to its structural components which are known to interact with biological targets involved in cancer progression .
Antimicrobial Activity
Compounds with thiophene and triazole groups have been reported to possess antimicrobial properties. The presence of these moieties enhances the interaction with microbial targets, potentially leading to effective inhibition of bacterial and fungal growth. For example, certain derivatives showed promising results against various strains of bacteria and fungi .
The biological activity of this compound can be attributed to the following mechanisms:
- Enzyme Inhibition : Compounds like oxadiazoles are known to inhibit enzymes such as histone deacetylases (HDAC), which play a crucial role in cancer cell proliferation and survival .
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through activation of caspase pathways .
- Cell Cycle Arrest : The compound may also affect the cell cycle by targeting specific phases that are critical for cancer cell division .
Study 1: Oxadiazole Derivatives
A study focused on several oxadiazole derivatives demonstrated their ability to inhibit tumor growth in various cancer models. The most potent compounds achieved IC50 values below 10 µM against multiple cancer cell lines including MCF-7 and A549 .
Study 2: Triazole-Based Compounds
Research on triazole-based compounds revealed significant activity against resistant bacterial strains, showcasing the potential for developing new antimicrobial agents from similar scaffolds . The incorporation of thiophene further enhanced these effects.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activities. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines at low concentrations. For instance, studies on 1,2,4-oxadiazoles have demonstrated their ability to inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation . The specific compound may similarly exhibit these properties due to its structural characteristics.
Antimicrobial Activity
Compounds with oxadiazole and triazole functionalities have been reported to possess antimicrobial properties. The incorporation of thiophene rings may enhance this activity by improving the lipophilicity and membrane permeability of the molecules . This suggests potential applications in treating bacterial infections or fungal diseases.
Anti-inflammatory Effects
Some derivatives of pyrazole and oxadiazole have been studied for their anti-inflammatory effects. The modulation of inflammatory pathways makes these compounds potential candidates for treating conditions like arthritis or other inflammatory diseases .
In Vitro Studies
A study published in MDPI highlighted the synthesis and biological evaluation of various 1,2,4-oxadiazoles, showing promising anticancer activity against several human cancer cell lines . Another study demonstrated that a related compound exhibited selective inhibition against human carbonic anhydrases at nanomolar concentrations .
Structure-Activity Relationship (SAR) Analysis
Research on similar compounds has suggested that modifications on the heterocyclic rings can significantly affect biological activity. For example, substituents on the oxadiazole ring were found to enhance HDAC inhibitory activity dramatically . This indicates that further structural modifications of 4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide may lead to improved therapeutic profiles.
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives
Example Compounds :
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide
- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Key Differences :
- Substituents: Unlike the target compound, these analogues lack the triazole-oxadiazole-thiophene moiety.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% . The target compound likely requires additional steps for triazole and oxadiazole formation.
- Physicochemical Properties :
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 3a | 403.1 | 133–135 | Pyrazole, carboxamide |
| Target | ~500 (estimated) | 180–200 (predicted) | Pyrazole, triazole, oxadiazole, thiophene |
The higher molecular weight and predicted melting point of the target compound suggest increased rigidity and thermal stability due to extended π-conjugation .
Triazole-Pyrazole Hybrids
Key Differences :
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, yielding 66% . The target compound’s triazole formation may follow a similar strategy.
- Structural Features : Lacks the oxadiazole-thiophene unit, reducing electronic diversity. The nitrile group in this analogue may enhance dipole interactions compared to the chloro and ethyl groups in the target.
- Spectroscopic Data :
Thiazole-Substituted Pyrazole Carboxamides
Key Differences :
- Heterocyclic Substituent: Features a thiazole ring instead of oxadiazole-thiophene.
- Molecular Weight : 270.74 g/mol (vs. ~500 g/mol for the target), indicating significantly reduced steric bulk.
- Synthetic Route : Likely involves nucleophilic substitution or condensation, differing from the multi-step assembly required for the target .
Tetrazole-Thioether Derivatives
Key Differences :
- Core Structure: Tetrazole-thioether vs. pyrazole-triazole-oxadiazole.
- Synthesis : Utilizes PEG-400 and Bleaching Earth Clay catalysis, emphasizing green chemistry principles .
Q & A
Basic: What synthetic strategies are effective for constructing the triazole-oxadiazole-pyrazole hybrid core of this compound?
The hybrid core can be synthesized via click chemistry and heterocyclic condensation . For example:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., THF/H₂O, 50°C, 16 hours) enables regioselective triazole ring formation. This method uses CuSO₄ and sodium ascorbate as catalysts .
- Oxadiazole synthesis : Cyclization of acylthiosemicarbazides or nitrile oxides under thermal or acidic conditions can yield 1,2,4-oxadiazoles. For instance, PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates heterocyclic coupling .
- Pyrazole functionalization : Ethyl or aryl substituents on pyrazole can be introduced via alkylation or nucleophilic substitution, as seen in analogous compounds using K₂CO₃ and RCH₂Cl in DMF .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- ¹H/¹³C NMR : Chemical shifts for pyrazole protons (δ 6.5–7.5 ppm) and triazole/oxadiazole carbons (δ 110–150 ppm) confirm regiochemistry .
- IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Supplementary data : Repositories like Chemotion offer raw spectral data for cross-validation .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Key factors include:
- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) enhance oxadiazole formation efficiency compared to homogeneous systems .
- Solvent systems : PEG-400 improves solubility and reduces side reactions in polar intermediates .
- Temperature control : Lower temperatures (e.g., 50°C for CuAAC) minimize decomposition, while higher temperatures (70–80°C) accelerate cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (aqueous ethanol) isolates high-purity products .
Advanced: How do structural modifications to the thiophene or oxadiazole moieties impact physicochemical properties?
- Thiophene substitution : Electron-rich thiophene enhances π-π stacking, affecting solubility and binding affinity. Fluorination or methyl groups can alter metabolic stability .
- Oxadiazole bioisosteres : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole alters dipole moments and hydrogen-bonding capacity, influencing target engagement .
- Pyrazole N-alkylation : Ethyl groups increase lipophilicity (logP), while polar substituents (e.g., -OH, -COOH) improve aqueous solubility .
Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?
- Reproducibility checks : Verify catalyst purity, solvent drying, and inert atmosphere (e.g., N₂ or Ar) .
- Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., unreacted azides or alkynes) .
- Data normalization : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., triazole-pyrazole hybrids in ).
Advanced: What computational methods support the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding modes to targets like kinases or GPCRs using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions .
Basic: What purification methods are recommended for intermediates and final products?
- Flash chromatography : Effective for polar intermediates (e.g., ethyl acetate/hexane gradients) .
- Recrystallization : Use ethanol-DMF mixtures for high-melting-point compounds .
- HPLC : Resolve stereoisomers or closely related impurities with C18 columns and acetonitrile/water gradients .
Advanced: How should stability studies be designed for long-term storage of this compound?
- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- Light sensitivity : Store in amber vials under N₂ if UV-Vis spectra indicate photodegradation .
- Lyophilization : For hygroscopic derivatives, lyophilize from tert-butanol/water to stabilize amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
